molecular formula C25H27N3O4S B2411963 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide CAS No. 878055-97-1

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide

Cat. No.: B2411963
CAS No.: 878055-97-1
M. Wt: 465.57
InChI Key: JAHYRLAHHWDSOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including an indole ring, an azepane ring, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Azepane Ring: The azepane ring is introduced via a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with the indole compound.

    Thioether Formation: The thioether linkage is formed by reacting the indole derivative with a thiol compound under basic conditions.

    Acetamide Formation: The final step involves the reaction of the thioether compound with an acylating agent, such as acetic anhydride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azepane ring and the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

    Materials Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    2-((1-(2-(piperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide: Similar structure but with a piperidine ring instead of an azepane ring.

    2-((1-(2-(morpholin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide: Contains a morpholine ring instead of an azepane ring.

Uniqueness

The presence of the azepane ring in 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide distinguishes it from similar compounds, potentially offering unique binding properties and biological activities.

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-(1,3-benzodioxol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c29-24(26-18-9-10-21-22(13-18)32-17-31-21)16-33-23-14-28(20-8-4-3-7-19(20)23)15-25(30)27-11-5-1-2-6-12-27/h3-4,7-10,13-14H,1-2,5-6,11-12,15-17H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHYRLAHHWDSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.